2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
Description
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZSGODFGXEDP-LPMXJBPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Sucrose
Octa-O-benzylsucrose serves as a protected precursor, synthesized via exhaustive benzylation of sucrose using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step achieves 85–90% yield under nitrogen atmosphere.
Acid-Catalyzed Glycosidic Bond Cleavage
Treatment with hydrochloric acid (HCl) in dichloromethane selectively cleaves the glycosidic bond, yielding 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Optimized conditions (0.5 M HCl, 25°C, 12 h) prevent debenzylation while achieving 78% conversion.
Ethynylation of the Anomeric Position
The glucopyranose intermediate undergoes ethynylation via Sonogashira coupling with trimethylsilyl acetylene (TMSA) in the presence of palladium(II) acetate and copper(I) iodide. Subsequent desilylation with potassium carbonate in methanol furnishes the target compound in 65% yield over two steps.
Cross-Coupling Strategies for Ethyne Installation
Recent advances employ transition metal-catalyzed cross-couplings to construct the C-glycosidic bond:
Glucosylalkyne Preparation
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl alkyne precursors are synthesized via nickel-catalyzed coupling of glucosyl halides with terminal alkynes. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% NiCl2(PPh3)2 | Increases to 72% |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 60°C | Balances rate and selectivity |
Bergman Cycloaromatization
Thermolysis of 1,2-bis(glucosylalkynyl)benzenes in chlorobenzene at 160°C induces Bergman-Masamune-Sondheimer cycloaromatization. This method generates naphthalene-linked C-glycosides while preserving benzyl protecting groups, achieving 68% yield for the ethynylated product.
Comparative Analysis of Methodologies
A critical evaluation of synthetic routes reveals distinct advantages and limitations:
Yield and Scalability
The lactone-based method offers superior scalability (gram-scale demonstrated) compared to cross-coupling approaches, which face challenges in catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or carboxylic acids, while reduction could lead to alkanes or alkenes.
Scientific Research Applications
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of glucosyl derivatives. Its ability to undergo various chemical reactions makes it versatile for synthesizing complex molecules.
Key Reactions Involving 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) Ethyne:
-
Glucosylation Reactions :
- The compound can be activated and used in glucosylation reactions to form α-glucopyranosyl derivatives.
- It reacts with activated aromatic nucleophiles to yield β-anomers.
-
Synthesis of Anticancer Agents :
- Research indicates that glucopyranosyl-conjugated benzyl derivatives exhibit cytotoxic properties against cancer cells. For instance, one study demonstrated that a benzyl derivative conjugated with glucopyranose inhibited colorectal cancer cell proliferation comparably to established chemotherapeutics like 5-fluorouracil (5-FU) .
Pharmaceutical Applications
The compound's structural features make it a candidate for drug development, particularly in targeting diseases such as cancer and diabetes.
Case Studies
- Anticancer Activity :
-
Diabetes Treatment :
- The synthesis of derivatives using this compound has been explored for potential applications in diabetes management by developing compounds that mimic glucose's biological functions without raising blood sugar levels.
Data Table: Summary of Key Research Findings
Mechanism of Action
The mechanism by which 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protective Group Variations
a) 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride
- CAS No.: Not explicitly listed (referenced in glycosylation studies).
- Key Differences: Replaces the ethyne group with a fluoride at the anomeric position.
- Reactivity: Fluoride acts as a leaving group, making it a potent glycosyl donor under Mukaiyama conditions. Used in synthesizing apramycin and saccharocin .
- Applications : Preferable for traditional O-glycoside formation rather than C-glycoside functionalization .
b) 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Ethylxanthate
- CAS No.: 13639-54-8
- Molecular Formula : C₁₆H₂₄O₉S
- Key Differences : Acetyl esters replace benzyl ethers, and the ethylxanthate group serves as a leaving group.
- Reactivity: Acetyl groups are base-labile, enabling milder deprotection. Ethylxanthate enhances glycosyl donor activity in SN2-type glycosylations .
- Applications : Suitable for synthesizing thioglycosides or glycoconjugates requiring orthogonal deprotection strategies .
c) Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside
- CAS No.: 108739-67-9
- Key Differences: Features a thioethyl group at the anomeric position instead of ethyne.
- Reactivity: The thioether stabilizes the anomeric center, making it a robust glycosyl donor for iterative glycosylations.
- Applications : Widely used in oligosaccharide synthesis due to its compatibility with diverse activation methods (e.g., NIS/TfOH) .
Functional Group and Reactivity Comparisons
Table 1: Key Structural and Reactivity Differences
Physicochemical Properties
- Lipophilicity : Benzyl-protected derivatives (e.g., target compound) exhibit higher logP values compared to acetylated analogues, impacting solubility in polar solvents .
- Thermal Stability: C-glycosides (target) resist thermal degradation better than O-glycosides (e.g., methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside in ).
Biological Activity
The compound 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne (CAS No. 168253-07-4) is a derivative of glucopyranose that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C36H36O5
- Molecular Weight : 548.67 g/mol
- Structure : The compound features a benzylated glucopyranosyl moiety linked to an ethyne group, which may influence its biological interactions.
Synthesis Overview
The synthesis of this compound involves multiple steps, typically starting from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. The synthesis can be achieved using various reagents such as trifluoroacetic anhydride and Lewis acids to facilitate the formation of the desired C-glucopyranosyl derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of glucopyranosyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116), showing efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanism of action involved triggering apoptotic pathways in cancer cells .
Table 1: Antiproliferative Activity of Glucopyranosyl Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | Not specified | Induction of apoptosis |
| Compound 8d | HCT-116 | Comparable to 5-FU | Apoptotic cell death |
Hepatoprotective Effects
Another study reported that a structurally similar compound exhibited significant hepatoprotective effects , suggesting that glucopyranosyl derivatives may play a role in liver health by protecting against oxidative stress and cellular damage .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:
- Oxidative Stress Response : Compounds with glucopyranosyl units have been shown to interact with oxidative stress pathways, enhancing cellular defense mechanisms .
- Cell Cycle Regulation : Some studies suggest that these compounds can influence cell cycle progression, potentially leading to growth inhibition in cancer cells .
Case Studies
- Study on Anticancer Activity : In vitro experiments demonstrated that the compound significantly inhibited the proliferation of cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
- Hepatoprotective Study : A comparative analysis indicated that the hepatoprotective effects were observed through reduced levels of liver enzymes in treated models exposed to hepatotoxic agents.
Q & A
Q. What are the established protocols for synthesizing 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne, and how is stereochemical purity ensured?
The synthesis typically involves glycosylation of a propargyl alcohol derivative with 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride under anhydrous conditions. Column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating the β-anomer . Stereochemical control is achieved via temperature modulation and reaction monitoring by TLC to suppress α-anomer formation . Nuclear Overhauser Effect (NOE) NMR experiments confirm β-configuration by analyzing spatial interactions between the ethynyl group and benzyl-protected hydroxyls .
Q. How can researchers optimize column chromatography conditions for purifying benzyl-protected glucopyranosyl derivatives?
Use a gradient elution system (e.g., 2:8 EtOAc/hexane) to resolve polar byproducts. Pre-adsorption of the crude product onto silica gel before loading improves separation efficiency. Monitor fractions by TLC with UV visualization or iodine staining, prioritizing fractions with a single spot (Rf ~0.5 in 3:7 heptane/acetone) .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- <sup>1</sup>H-NMR : Assign peaks using coupling constants (e.g., J1,2 = 8.2 Hz confirms β-linkage) .
- HRMS : Validate molecular ion peaks (e.g., [M + Na]<sup>+</sup>) with mass accuracy <5 ppm .
- Polarimetry : Measure specific rotation ([α]D<sup>25</sup>) to confirm optical purity . Contradictions in NMR integration (e.g., overlapping aromatic protons) are resolved by 2D-COSY or HSQC experiments .
Advanced Research Questions
Q. How can researchers address low yields in glycosylation reactions involving 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl donors?
Low yields often stem from competing hydrolysis or incomplete activation of the glycosyl donor. Strategies include:
Q. What methodologies enable selective functionalization of the ethynyl group without compromising benzyl protections?
The ethynyl group can be selectively modified via:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Requires strict exclusion of protic solvents to prevent benzyl group cleavage .
- Palladium-mediated Sonogashira coupling : Optimize with Pd(PPh3)4 and CuI in DMF at 60°C to retain benzyl protections . Monitor functionalization efficiency via <sup>13</sup>C-NMR shifts (e.g., ethynyl carbon at δ ~70 ppm) .
Q. How do researchers resolve discrepancies in reaction monitoring data (e.g., TLC vs. NMR) during derivatization?
Discrepancies arise from TLC co-elution of intermediates or residual solvents in NMR samples. Mitigation strategies:
- Use two orthogonal TLC solvent systems (e.g., EtOAc/hexane and CH2Cl2/MeOH) .
- Perform <sup>1</sup>H-NMR in deuterated DMSO to detect trace impurities via singlet peaks (e.g., acetylated byproducts at δ 2.0–2.1 ppm) .
Q. What are the best practices for synthesizing and characterizing glucopyranosyl ethyne conjugates for biological studies?
- Conjugation : React the ethynyl group with azide-functionalized biomolecules (e.g., peptides) via CuAAC in tert-butanol/water (1:1) at 37°C .
- Characterization : Use MALDI-TOF MS to confirm conjugate molecular weight and circular dichroism (CD) to assess carbohydrate conformation retention .
Data Analysis and Experimental Design
Q. How can researchers design experiments to analyze the impact of benzyl groups on solubility and reactivity?
Q. What statistical approaches are recommended for interpreting contradictory spectroscopic or chromatographic data?
Apply multivariate analysis (e.g., PCA) to NMR or LC-MS datasets to identify outlier peaks caused by impurities. For TLC disagreements, use digital densitometry to quantify spot intensities and normalize against controls .
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during glycosylation, identifying steric hindrance from benzyl groups .
- Use MD simulations to predict solvation effects on ethynyl group reactivity in polar aprotic solvents .
Safety and Handling
Q. Q. What precautions are critical when handling 2,3,4,6-tetra-O-benzyl derivatives under inert atmospheres?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
